Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF
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Overview
Description
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been modified to enhance its stability and binding affinity .
Preparation Methods
The synthesis of Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF involves multiple steps, including the incorporation of N-methyl groups and specific amino acid substitutions. The general synthetic route includes:
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
N-Methylation: Introduction of N-methyl groups at specific positions to enhance stability and receptor affinity.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Chemical Reactions Analysis
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups under reducing conditions.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties and receptor affinity.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents used in SPPS.
Scientific Research Applications
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its interactions with somatostatin receptors and its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to the endocrine system, such as acromegaly and neuroendocrine tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic agents.
Mechanism of Action
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR1. The binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This inhibition affects various cellular processes, including hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and Na+/H+ exchanger pathways .
Comparison with Similar Compounds
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF is unique due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF: Another analogue with different amino acid substitutions.
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF: Contains N-methylation at different positions.
Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Cys14]SRIF: Modified with N-methylation at cysteine.
These analogues share similar structures but differ in their specific modifications, leading to variations in their receptor binding affinities and biological activities.
Properties
Molecular Formula |
C77H99N13O15S2 |
---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(methylamino)-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-59-71(98)89-65(46(3)92)75(102)86-60(38-50-23-13-8-14-24-50)72(99)90-66(47(4)93)76(103)87-62(42-91)73(100)88-64(77(104)105)44-107-106-43-63(79-5)74(101)81-56(27-17-18-34-78)67(94)82-57(36-48-19-9-6-10-20-48)68(95)83-58(37-49-21-11-7-12-22-49)69(96)85-61(70(97)84-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,79-80,91-93H,17-18,27,34,36-44,78H2,1-5H3,(H,81,101)(H,82,94)(H,83,95)(H,84,97)(H,85,96)(H,86,102)(H,87,103)(H,88,100)(H,89,98)(H,90,99)(H,104,105)/t46-,47-,56-,57-,58+,59+,60+,61+,62+,63-,64+,65-,66-/m1/s1 |
InChI Key |
ZXYYWYGCHOCUCC-TWURSWGVSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
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